4-Ethyl-1,2-oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by an oxazole ring substituted with an ethyl group at the fourth position and a carboxylic acid group at the fifth position. This compound, with the chemical identifier 1518161-26-6, is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals. It is classified under the category of oxazole derivatives, which are five-membered aromatic rings containing one nitrogen and one oxygen atom.
The synthesis of 4-Ethyl-1,2-oxazole-5-carboxylic acid typically involves cyclization reactions that convert appropriate precursors into the oxazole structure. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form an oxime, which is subsequently cyclized to yield the oxazole ring. This process often requires acidic or basic catalysts and elevated temperatures to facilitate cyclization.
4-Ethyl-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 4-Ethyl-1,2-oxazole-5-carboxylic acid is not fully elucidated but is believed to involve interaction with biological targets that may lead to antimicrobial or anticancer effects. The presence of both the oxazole ring and the carboxylic acid group suggests potential interactions with enzymes or receptors in biological systems, contributing to its pharmacological activities.
Relevant data regarding its physical properties can vary based on purity and specific synthesis methods employed.
4-Ethyl-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
The construction of the 1,2-oxazole ring in 4-ethyl-1,2-oxazole-5-carboxylic acid primarily leverages cyclocondensation reactions between activated carboxylic acid derivatives and nitrogen-containing synthons. A robust method employs in situ activation of aliphatic carboxylic acids (such as valeric acid derivatives) using the stable triflylpyridinium reagent (DMAP-Tf), followed by reaction with ethyl isocyanoacetate. This approach generates acylpyridinium intermediates that undergo efficient cyclization to form the 4,5-disubstituted oxazole scaffold. Key to this process is the use of 4-dimethylaminopyridine (DMAP) as a dual activator and base, enabling yields exceeding 90% under optimized conditions [1].
Alternative routes exploit the van Leusen oxazole synthesis, where p-tolylsulfonylmethyl isocyanide (TosMIC) reacts with carbonyl precursors. For 4-ethyl substitution, butyraldehyde-derived substrates are condensed with TosMIC under basic catalysis. Quaternary ammonium hydroxide ion-exchange resins efficiently mediate this reaction, facilitating byproduct removal via filtration and delivering 5-aryl/alkyloxazoles in >85% yield [7].
Table 1: Cyclocondensation Routes to 4-Ethyl-1,2-oxazole-5-carboxylates
Precursor | Synthon | Conditions | Yield (%) |
---|---|---|---|
Valeric acid/DMAP-Tf | Ethyl isocyanoacetate | Dichloromethane, 40°C, 30 min | 96 |
Butyraldehyde | TosMIC | Resin (basic), methanol, 25°C | 88 |
Ethyl 3-oxopentanoate | Ammonium formate | Formamide, H₂SO₄, 100°C | 78 |
Late-stage functionalization of preformed oxazole rings enables precise installation of the ethyl and carboxylic acid groups. Palladium-catalyzed cross-coupling proves instrumental, with regioselectivity governed by ligand and solvent choice. C-5 arylation of 4-ethyl-5-bromooxazole occurs efficiently using aryl bromides and Pd(PPh₃)₄ in polar solvents like N,N-dimethylformamide, achieving >90% conversion. Conversely, C-2 functionalization requires nonpolar solvents (e.g., toluene) and specialized phosphine ligands such as tri(2-furyl)phosphine, which directs coupling to the electron-deficient C-2 position [7].
Nickel-catalyzed methods further expand scope, allowing couplings with aryl chlorides or phenol derivatives. The "dual-base" system comprising tert-butylimino-tri(pyrrolidino)phosphorane and sodium trifluoroacetate (BTPP/NaTFA) enhances nickel catalyst stability, enabling C-2 ethoxylation or alkylation without oxazole ring degradation [7].
Regioselective introduction of the ethyl group necessitates careful reagent selection to avoid over-alkylation. Primary aliphatic carboxylic acids like propionic acid undergo direct cyclocondensation with isocyanoacetates using DMAP-Tf activation, yielding 4-ethyl-substituted oxazoles (e.g., 3vc in Scheme 3 of [1]). Microwave-assisted Kornblum oxidation of 2-bromovaleryl precursors provides ethyl-bearing α-ketoaldehydes, which cyclize with urea derivatives to form the oxazole core with the ethyl group pre-installed at C-4 .
Carboxylic acid derivatization is achieved through esterification or amidation. Ethyl ester formation proceeds via Fischer esterification (ethanol/H₂SO₄, 80°C), while amide couplings employ carbodiimide reagents. Crucially, decarboxylation occurs under heated basic conditions (pyridine/Cu, 150°C), yielding 4-ethyloxazole without disrupting the ethyl substituent [8].
Solvent polarity critically influences cyclocondensation efficiency. Dichloromethane optimizes DMAP-Tf-mediated reactions due to its ability to stabilize acylpyridinium intermediates while solubilizing organic bases. Substituting dichloromethane with dimethyl sulfoxide or acetonitrile reduces yields by >50%, attributed to competitive reagent decomposition [1]. Catalyst selection is equally vital: DMAP outperforms stronger bases like 1,8-diazabicycloundec-7-ene (which yields trace product) due to its nucleophilic activation of carboxylic acids without promoting side reactions [1].
Microwave irradiation drastically accelerates cyclodehydration steps. In the Cornforth rearrangement, conventional heating (100°C, 17 hours) is reduced to 10 minutes under microwave conditions (160°C), minimizing thermal degradation and improving oxazole purity from 65% to 89% .
Solid-phase synthesis offers advantages for combinatorial library generation but faces challenges with 4-ethyl-1,2-oxazole-5-carboxylic acid. Polymer-supported TosMIC reagents enable traceless oxazole assembly, yet steric hindrance from the ethyl group lowers yields (≤65%) compared to solution-phase analogs. Recovery of immobilized catalysts (e.g., MCM-41-immobilized gold complexes) is feasible for ≥8 cycles, but leaching limits reproducibility in large-scale applications [7].
Solution-phase routes achieve superior yields and scalability. Gram-scale synthesis via DMAP-Tf activation consistently delivers 4-ethyloxazole-5-carboxylates in 92–96% yield (Table 1, entry 6 in [1]). Acid-catalyzed cyclizations in formamide (3–8 mol% H₂SO₄) provide 80% isolated yields, though product purification requires extensive extraction to remove residual reagents [3].
Table 2: Yield Comparison Across Synthetic Methodologies
Method | Scale | Ethylation Strategy | Yield (%) | Purity |
---|---|---|---|---|
Solution (DMAP-Tf activation) | Gram-scale | Valeric acid precursor | 96 | >99% |
Solution (TosMIC/formamide) | 10 mmol | Butyraldehyde precursor | 88 | 95% |
Solid-phase (resin-TosMIC) | 1 mmol | On-resin alkylation | 65 | 90% |
Solid-phase (Au-MCM-41) | 5 mmol | Alkyne-amide cyclization | 78* | 93% |
*Yield after 5 catalytic cycles
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: